CDK9-Inhibitor II

Übersicht

Beschreibung

The compound “4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol” is a type of arylazo-3,5-diamino-1H-pyrazole . It has been studied for its inhibitory effects on cell division protein kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

Synthesis Analysis

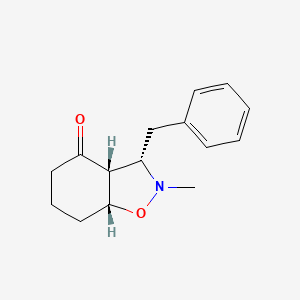

While specific synthesis details for “4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol” were not found, a related compound, diazenyl schiff bases, have been synthesized by the reaction of salicylaldehyde containing azo dyes with various substituted aniline derivatives in the presence of acetic acid as a catalyst .Molecular Structure Analysis

The molecular structure of “4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol” has been studied using x-ray diffraction . The compound has been found to interact with CDK2 in a monomeric form .Chemical Reactions Analysis

While specific chemical reactions involving “4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol” were not found, it’s worth noting that phenol-based compounds are known to undergo a variety of chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen

Antikrebstherapeutika

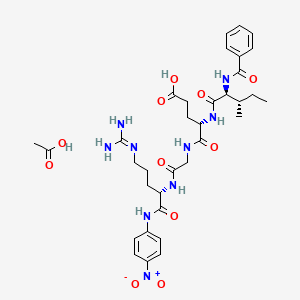

CDK9-Inhibitor II, auch bekannt als CAN508, ist in einer Vielzahl von Krebserkrankungen signifikant hochreguliert und unterstützt die Überexpression von Genen, die für die Regulation von Funktionen verantwortlich sind, die für Krebszellen vorteilhaft sind, wie z. B. Proliferation, Überleben, Zellzyklusregulation, DNA-Schadensreparatur und Metastasierung {svg_1}. Erhöhte CDK9-Aktivität führt bei vielen Krebsarten zu einer schlechteren Prognose, was die Begründung bietet, sie mit Hilfe von niedermolekularen Inhibitoren anzugreifen {svg_2}.

Behandlung von kleinzelligem Lungenkrebs

CAN508 hat sich als eine wirksame Therapie für kleinzelligen Lungenkrebs (SCLC) erwiesen. Es hat eine hohe Wirksamkeit in Chemotherapie-resistenten Zellen gezeigt und in beiden autochthonen und syngenen SCLC-Modellen das Tumorwachstum effektiv reduziert und das Überleben verbessert {svg_3}.

Behandlung des multiplen Myeloms

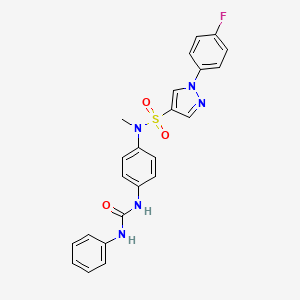

In präklinischen Studien führte die Anwendung von CDK9-Inhibitoren zu Apoptose von Tumorzellen, Hemmung des Tumorwachstums und Reduktion der Tumormasse. Synergistische Effekte zwischen CDK9-Inhibitoren und entweder Venetoclax, Bortezomib, Lenalidomid oder Erlotinib wurden nachgewiesen und warten auf Verifizierung in klinischen Studien {svg_4}.

Chemische Modifikation für Forschungszwecke

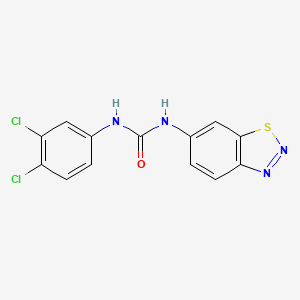

Der cyclin-abhängige Kinase-Inhibitor CAN508 wurde mit Di-tert-butyl-dicarbonat geschützt, um Zugang zu den amino-benzoylierten Pyrazolen zu erhalten. Die Bromderivate wurden durch Suzuki-Miyaura-Kupplung unter Verwendung des XPhos-Pd-G2-Prä-Katalysators weiter aryliert {svg_5}.

Hemmung der CDK9-Aktivität

CAN508 ist eine Arylazopyrazol-Verbindung, die CDK9 mit einem IC50 von 0,35 μM inhibiert und eine 38-fache Selektivität für CDK9/Cyclin T gegenüber anderen CDK/Cyclin-Komplexen aufweist. Infolgedessen hemmt die Behandlung mit CAN508 das Wachstum verschiedener Krebszelllinien und induziert Apoptose {svg_6}.

Antifungal-Anwendungen

Einige neuartige 2-(Phenyldiazenyl)phenol-basierte Azofarbstoffe, die strukturell ähnlich zu 4-[(E)-(3,5-Diamino-1H-Pyrazol-4-Yl)diazenyl]phenol sind, haben eine bemerkenswerte Effizienz bei der Wachstumsreduktion von Standard- und klinisch isolierten Candida-Stämmen gezeigt, was auf zukünftige Anwendungen als neuartiges Antifungal hindeutet {svg_7}.

Zukünftige Richtungen

While specific future directions for “4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol” were not found, a related compound, “3-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenoxy}propane-1,2-diol”, has been designed to be a black quencher of pyrene fluorescence, serving as a membrane-bound probe . This suggests potential applications in the study of protein/membrane interactions and the lateral organization of membranes .

Wirkmechanismus

Target of Action

Cdk9 Inhibitor II, also known as CAN-508, CAY10574, or 4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol, primarily targets Cyclin-dependent kinase 9 (CDK9) . CDK9, a serine/threonine kinase, associates mainly with Cyclin T1 and forms the positive transcription elongation factor b (P-TEFb), which regulates the transcription elongation by phosphorylating the carbon-terminal domain (CTD) of RNA polymerase Ⅱ (Pol II) .

Mode of Action

Cdk9 Inhibitor II interacts with its target, CDK9, by inhibiting CDK9-mediated transcriptional extension through competitive binding . This inhibition leads to a reduction in RNA polymerase II C-terminal domain serine 2 phosphorylation .

Biochemical Pathways

The inhibition of CDK9 affects several biochemical pathways. It results in the downregulation of RNA polymerase II and transcription pathways . This downregulation leads to the suppression of several key cancer pathways, such as MAPK, mTOR, and PI3K signaling pathways . Additionally, CDK9 inhibition leads to the depletion of short-lived proteins like c-MYC and MCL-1 that are critical for cell survival and growth .

Pharmacokinetics

A similar cdk9 inhibitor, mc180295, has been studied and found to have a half-life of 1 hour in preclinical pharmacokinetics studies in rat, dog, and monkey . This information might provide some insights into the ADME properties of Cdk9 Inhibitor II.

Result of Action

The inhibition of CDK9 by Cdk9 Inhibitor II leads to significant molecular and cellular effects. It results in the downregulation of the pro-survival protein Myeloid Cell Leukemia 1 (MCL1) and MYC oncoprotein, inducing rapid apoptosis in cancer cells . This cellular potency and mechanism of action translate to promising anti-cancer activity in human leukemia mouse xenograft models .

Action Environment

The action, efficacy, and stability of Cdk9 Inhibitor II can be influenced by various environmental factors. For instance, the compound exhibited effective tumor growth reduction and improved survival in both autochthonous and syngeneic SCLC models . .

Biochemische Analyse

Biochemical Properties

Cdk9 Inhibitor II functions by inhibiting the activity of CDK9, a serine/threonine kinase that forms a complex with cyclin T to constitute the positive transcription elongation factor b (P-TEFb). This complex is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, which is necessary for the transition from transcription initiation to elongation. By inhibiting CDK9, Cdk9 Inhibitor II disrupts this phosphorylation process, leading to the suppression of transcriptional elongation and the downregulation of short-lived anti-apoptotic proteins such as MCL-1 and MYC .

Cellular Effects

Cdk9 Inhibitor II has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, the inhibition of CDK9 leads to the downregulation of key oncogenes and anti-apoptotic proteins, resulting in the induction of apoptosis and the inhibition of cell proliferation . Additionally, Cdk9 Inhibitor II affects cell signaling pathways, including the PI3K and senescence pathways, and induces epigenetic reprogramming, which can contribute to overcoming drug resistance in certain cancers .

Molecular Mechanism

The molecular mechanism of Cdk9 Inhibitor II involves the binding of the compound to the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of RNA polymerase II and other substrates. This inhibition leads to the accumulation of promoter-proximally paused RNA polymerase II, effectively halting transcriptional elongation . The suppression of transcriptional elongation results in the downregulation of short-lived proteins that are critical for cell survival and proliferation, such as MYC and MCL-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cdk9 Inhibitor II have been observed to change over time. Short-term inhibition of CDK9 leads to rapid induction of apoptosis and cell death in cancer cells . Prolonged inhibition can result in dose-dependent toxicities, which are largely reversible upon the restoration of CDK9 activity or drug withdrawal . The stability and degradation of Cdk9 Inhibitor II in vitro and in vivo are important factors that influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Cdk9 Inhibitor II vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, Cdk9 Inhibitor II can lead to adverse effects, including weight loss and hematological toxicity . The therapeutic window of Cdk9 Inhibitor II is therefore critical for achieving optimal anti-tumor efficacy while minimizing toxic side effects .

Metabolic Pathways

Cdk9 Inhibitor II is involved in several metabolic pathways, primarily through its interaction with CDK9 and the subsequent downregulation of transcriptional targets. The inhibition of CDK9 by Cdk9 Inhibitor II leads to the suppression of RNA polymerase II-mediated transcription, affecting the expression of genes involved in cell survival, proliferation, and metabolism . This includes the downregulation of MYC, MCL-1, and other key metabolic regulators .

Transport and Distribution

The transport and distribution of Cdk9 Inhibitor II within cells and tissues are influenced by its interactions with various transporters and binding proteins. The compound is distributed throughout the cell, with significant accumulation in the nucleus where CDK9 is localized . The pharmacokinetic properties of Cdk9 Inhibitor II, including its absorption, distribution, metabolism, and excretion (ADMET), play a crucial role in its overall efficacy and safety .

Subcellular Localization

Cdk9 Inhibitor II primarily localizes to the nucleus, where it exerts its inhibitory effects on CDK9 and RNA polymerase II . The compound’s subcellular localization is facilitated by its ability to cross the nuclear membrane and interact with nuclear proteins. This localization is essential for the effective inhibition of transcriptional elongation and the subsequent downregulation of target genes .

Eigenschaften

IUPAC Name |

4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O/c10-8-7(9(11)15-14-8)13-12-5-1-3-6(16)4-2-5/h1-4,16H,(H5,10,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZRKFOEZQBUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(NN=C2N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901895 | |

| Record name | NoName_1070 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

140651-18-9 | |

| Record name | CAN-508 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140651189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAN-508 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07731 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAN-508 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG0O47K626 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,9R,10S)-17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B606429.png)

![N,N'-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine](/img/structure/B606438.png)